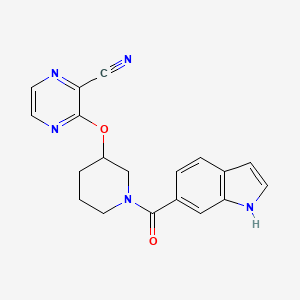
3-((1-(1H-indole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((1-(1H-indole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups, including an indole group, a piperidine ring, a pyrazine ring, and a nitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For instance, the indole group could be introduced via a Fischer indole synthesis or a Bartoli indole synthesis . The piperidine ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The piperidine ring is a six-membered ring containing one nitrogen atom. The pyrazine ring is a six-membered ring containing two nitrogen atoms. The nitrile group consists of a carbon triple-bonded to a nitrogen .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the indole group is known to undergo electrophilic substitution reactions . The nitrile group could be hydrolyzed to give a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the polar nitrile group could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Research in synthetic chemistry has explored the synthesis and reactivity of compounds with structural elements similar to "3-((1-(1H-indole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile." For instance, studies have demonstrated various methods for synthesizing complex heterocyclic compounds, such as the condensation of 2-oxo-3-(indol-3-yl)propanonitrile with dimethylformamide dimethylacetal to yield enaminonitriles, which subsequently react with hydrazine hydrate to form pyrazole derivatives or with ethyl acetoacetate to yield indolylpyridines (Abdallah, 2007). Such synthetic pathways are crucial for developing pharmaceutical intermediates and understanding the reactivity of complex heterocycles.
Applications in Heterocyclic Compound Synthesis
The synthesis of functionalized heterocycles is a significant area of research due to their relevance in pharmaceutical chemistry. Compounds similar to "this compound" serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, including pyrroles, pyridines, and pyrazines. These compounds are foundational in developing pharmaceuticals, agrochemicals, and materials science (Higasio & Shoji, 2001). The versatility of these heterocycles, especially in their application as pharmaceutical intermediates, highlights the importance of research into compounds with similar structures.
Pharmaceutical Intermediates
The structural complexity and reactivity of compounds like "this compound" make them valuable as intermediates in pharmaceutical synthesis. Research has shown that nitrogen-containing heterocyclic compounds, such as pyrazines and pyridines, play critical roles as structural components in various pharmaceuticals due to their biological activities (Higashio & Shoji, 2004). These studies underscore the ongoing need for innovative synthetic methods and the exploration of new chemical entities that can contribute to drug discovery and development.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might be involved in the synthesis of this compound .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
For instance, the presence of an amine group could allow for rapid conjugation with carboxyl linkers via peptide coupling reactions .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
For instance, the presence of an amine group could make the compound susceptible to changes in pH .
Eigenschaften
IUPAC Name |
3-[1-(1H-indole-6-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-11-17-18(23-8-7-22-17)26-15-2-1-9-24(12-15)19(25)14-4-3-13-5-6-21-16(13)10-14/h3-8,10,15,21H,1-2,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRQXJIBANLCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

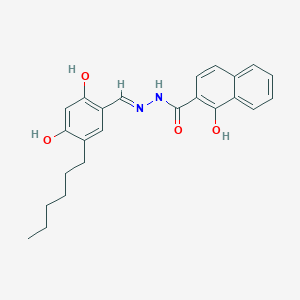
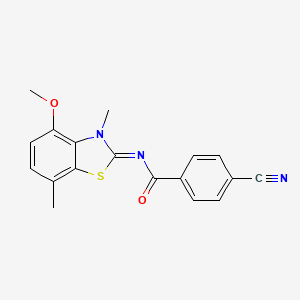

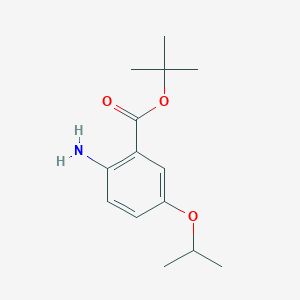
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2946933.png)
![6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2946935.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2946936.png)
![4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2946937.png)
![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2946938.png)
![(4-ethylphenyl)[4-(3-ethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2946940.png)
![[2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol](/img/structure/B2946941.png)
![(1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B2946942.png)
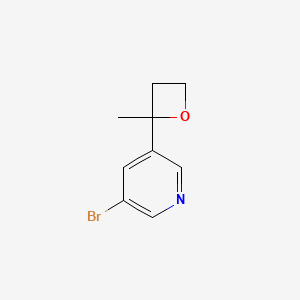
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2946946.png)